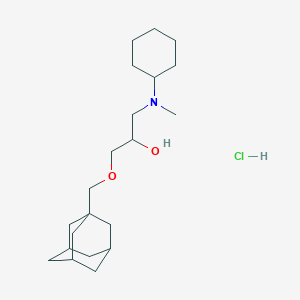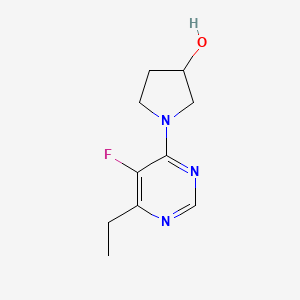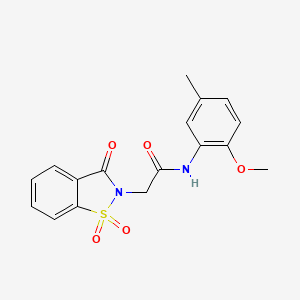![molecular formula C14H6F3N3O2S2 B2806493 6-Hydroxy-11-(thiophen-2-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 625376-70-7](/img/structure/B2806493.png)
6-Hydroxy-11-(thiophen-2-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound (such as its melting point, boiling point, solubility, etc.) are typically determined experimentally. Without specific experimental data for this compound, it’s challenging to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
- The Hantzsch synthesis has been applied to produce oxygen-bridged heterocycles, demonstrating the versatility of condensation reactions in generating complex structures similar to the compound . This method's application underscores the synthetic accessibility of such heterocyclic compounds (J. Svetlik, F. Tureček, V. Hanuš, 1988).
- In another study, derivatives of thiophen-2-yl-propanone were synthesized and evaluated for antiviral activities, highlighting the potential of these compounds in medicinal chemistry and their role in drug discovery (H. Sayed, M. A. Ali, 2007).
- The preparation of 1,2,4-Triazolo[2,3-h]-7,9-thiaza-11-crown-4 illustrates the formation of 11-membered rings with potential metal complexation applications, suggesting the use of such frameworks in developing coordination compounds or sensors (F. Lazrak, E. Essassi, B. El-Bali, M. Bolte, 2000).
Biological and Pharmacological Research
- The study of thiophenes from Echinops transiliensis against Aedes aegypti larvae explores the larvicidal activity of thiophene derivatives, indicating the potential of structurally similar compounds in pest and vector control (H. Nakano et al., 2014).
- Research on 11β-Hydroxysteroid Dehydrogenase Type 1 inhibitors for treating type 2 diabetes mellitus includes the synthesis and evaluation of thiophen-2-ylpropan-2-yl-triazole derivatives, showcasing the compound's relevance in addressing metabolic disorders (Takanori Koike et al., 2019).
Material Science and Nonlinear Optical Properties
- A study on the synthesis, structural, spectroscopic, thermal, DFT, and NLO property of ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate (EHTHPC) reveals the potential of such compounds in the development of new materials with nonlinear optical properties, indicating applications in optoelectronics and photonics (S. Sathiya, M. Senthilkumar, 2020).
Mecanismo De Acción
The mechanism of action of a compound typically refers to how it interacts with biological systems, which is highly dependent on the specific context (e.g., the type of biological system, the presence of other molecules, etc.). Without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on various factors, including its physical and chemical properties, how it’s used or handled, and the specific context (e.g., the presence of other chemicals, the scale of use, etc.). Without specific safety data or hazard assessments for this compound, it’s difficult to provide a detailed analysis .
Direcciones Futuras
The future directions for research or applications involving this compound would depend on various factors, including its properties, potential uses, and the current state of research in the field. Without specific information or data on this compound, it’s challenging to speculate on future directions .
Propiedades
IUPAC Name |
11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F3N3O2S2/c15-14(16,17)5-4-6(7-2-1-3-23-7)18-12-8(5)9-10(24-12)11(21)20-13(22)19-9/h1-4H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRCAQUGVWMQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2806410.png)
![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2806412.png)
![N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2806416.png)


![N-butyl-4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2806422.png)
![2-{benzyl[2-hydroxy-2-(thiophen-3-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2806424.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2806427.png)

